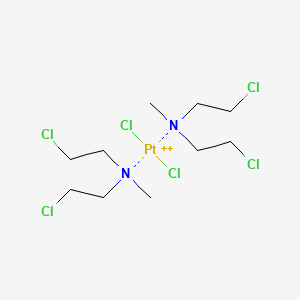
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various applications, particularly in the field of medicine as chemotherapeutic agents .
準備方法
The synthesis of 2-chloro-N-(2-chloroethyl)-N-methylethanamine typically involves the reaction of ethanolamine with thionyl chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-chloro-N-(2-chloroethyl)-N-methylethanamine undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the chloroethyl groups. Common reagents used in these reactions include nucleophiles such as thiourea and thiosulfate . The major products formed from these reactions are typically disubstituted derivatives, such as N-2-chloroethyl-N-methylaziridinium ion .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it is utilized as a chemotherapeutic agent due to its ability to alkylate DNA, thereby inhibiting cell division and growth . Additionally, it has applications in the study of genotoxic impurities in drug substances .
作用機序
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-methylethanamine involves the formation of highly reactive aziridinium ions, which can alkylate DNA at the N7 position of guanine . This alkylation leads to cross-linking of DNA strands, preventing their replication and ultimately causing cell death. The primary molecular targets are the DNA bases, and the pathways involved include the inhibition of DNA synthesis and repair .
類似化合物との比較
2-chloro-N-(2-chloroethyl)-N-methylethanamine is similar to other nitrogen mustards such as mechlorethamine and trichlormethine . it is unique in its specific alkylating properties and the types of DNA cross-links it forms. Similar compounds include 2-chloro-N,N-diethylethylamine and HN3 (trichlormethine) .
特性
CAS番号 |
63544-15-0 |
|---|---|
分子式 |
C10H22Cl6N2Pt+2 |
分子量 |
578.1 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) |
InChI |
InChI=1S/2C5H11Cl2N.2ClH.Pt/c2*1-8(4-2-6)5-3-7;;;/h2*2-5H2,1H3;2*1H;/q;;;;+4/p-2 |
InChIキー |
XTKKUCKYICDTDB-UHFFFAOYSA-L |
正規SMILES |
CN(CCCl)CCCl.CN(CCCl)CCCl.Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)

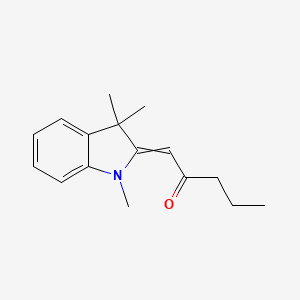
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
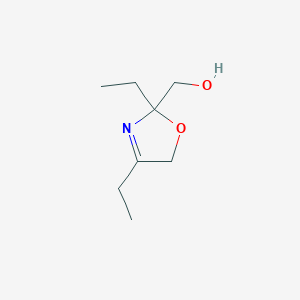
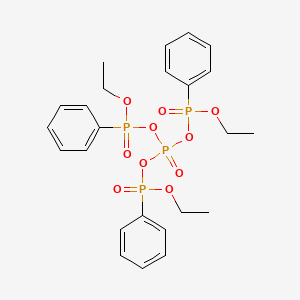
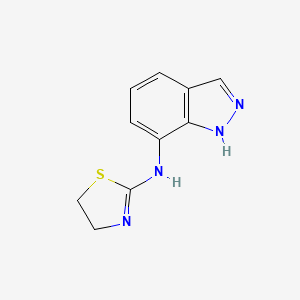
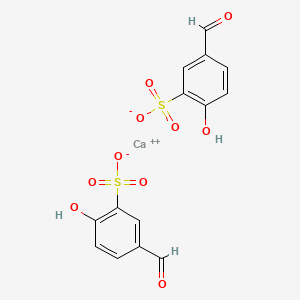
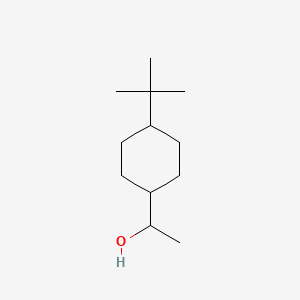
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


